molecular formula C22H30FO8P B13863021 1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid

1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid

Cat. No.: B13863021
M. Wt: 472.4 g/mol
InChI Key: FBLFYLWWJUILAQ-JQGIEVFVSA-N
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Description

1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid is a synthetic glucocorticoid compound. It is a derivative of dexamethasone, a well-known anti-inflammatory and immunosuppressant agent. This compound is characterized by its molecular formula C22H30FO8P and a molecular weight of 472.441 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid typically involves the modification of dexamethasone. One common route is the phosphorylation of dexamethasone at the 21-hydroxyl position. This process often requires the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is typically purified using methods like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1R-Hydroxyl-Homo Dexamethasone Phosphoric Acid is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and efficacy compared to other similar compounds.

Properties

Molecular Formula

C22H30FO8P

Molecular Weight

472.4 g/mol

IUPAC Name

[(1R,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15,23)17(25)10-20(16,3)21(27,18(12)26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21+,22-/m0/s1

InChI Key

FBLFYLWWJUILAQ-JQGIEVFVSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@](C1=O)(COP(=O)(O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C(C1=O)(COP(=O)(O)O)O)C)O)F)C

Origin of Product

United States

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